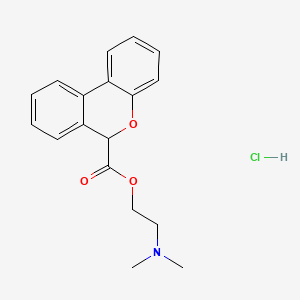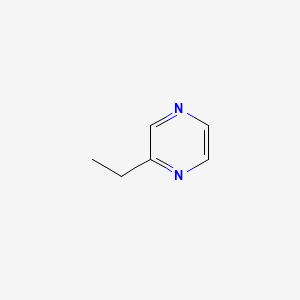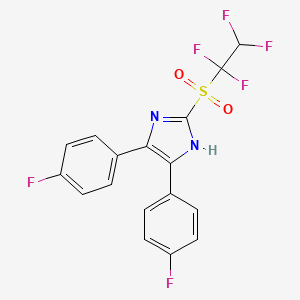
Tiflamizole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiflamizole, also known by its chemical name 1-[(1-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}-2-propoxy)ethyl]-1H-imidazole , is a synthetic fungicide. It falls under the category of imidazole-based fungicides . This compound is not naturally occurring but has been developed for specific applications in agriculture and plant protection .
Métodos De Preparación
Synthetic Routes: The synthesis of Tiflamizole involves several steps
Formation of Intermediate: 4-Chloro-α,α,α-trifluorotoluene reacts with N-propoxyethyl acetic acid to form N-(propoxy-methyl-methylsulfonyl)-4-chloro-α,α,α-trifluorotoluene.
Amidation Reaction: The resulting sulfonyl amide compound reacts with phosgene (COCl₂) to form the desired this compound.
Intermediate Formation: The reaction typically occurs in the presence of .
Amidation Reaction: The amidation step involves the use of as a base and as the coupling agent.
Industrial Production: this compound is industrially produced using optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Tiflamizole undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: this compound can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like , , and others play a crucial role.
Major Products: The primary products depend on the specific reaction conditions and intermediates.
Aplicaciones Científicas De Investigación
Tiflamizole finds applications in various fields:
Agriculture: Effective against powdery mildew, rust, and other fungal diseases in crops like wheat, rice, and vegetables.
Medicine: Research explores its potential as an antifungal agent for human health.
Industry: Used in the production of fungicidal formulations.
Mecanismo De Acción
Tiflamizole inhibits sterol demethylation in fungi, disrupting their cell membrane integrity. It targets the ergosterol biosynthesis pathway and affects fungal growth and reproduction.
Comparación Con Compuestos Similares
Tiflamizole stands out due to its unique chemical structure and mode of action. Similar compounds include other imidazole-based fungicides like triazoles and azole derivatives .
Propiedades
Número CAS |
62894-89-7 |
|---|---|
Fórmula molecular |
C17H10F6N2O2S |
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |
Clave InChI |
XUOAKFNMJMYKBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
SMILES canónico |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
Otros números CAS |
62894-89-7 |
Sinónimos |
4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole tiflamizole |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)
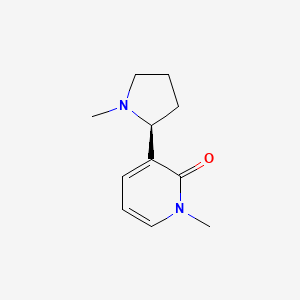
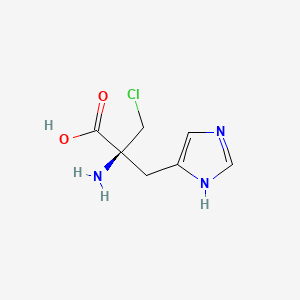

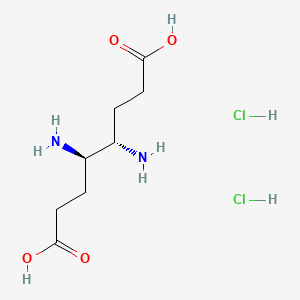
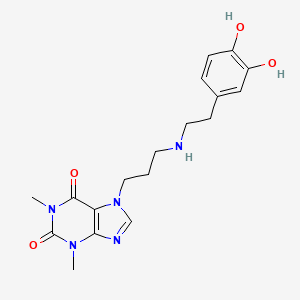
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)
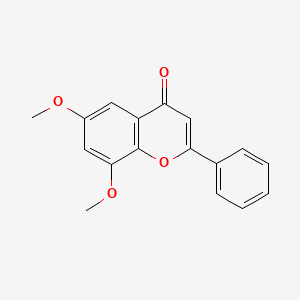


![N-methyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine](/img/structure/B1221502.png)

